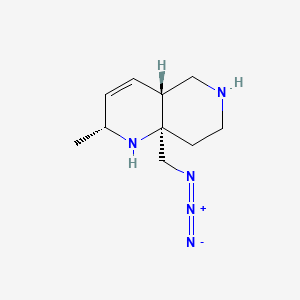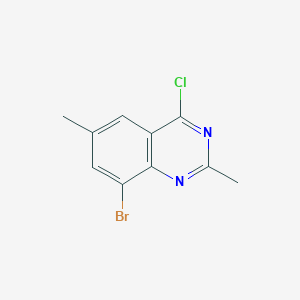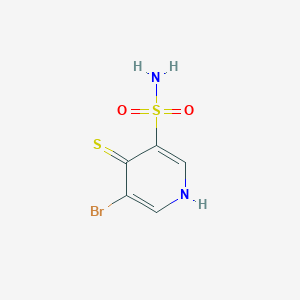
Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside is a complex carbohydrate derivative that has garnered significant interest in the fields of chemistry and biomedical research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various sugars and therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose derivatives. One common method includes the benzylidene acetal formation at the 4,6-positions followed by benzoylation at the 2-position. The reaction conditions often involve the use of benzaldehyde dimethyl acetal and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the benzoyl and benzylidene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Applications De Recherche Scientifique
Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block and an intermediate in the synthesis of complex carbohydrates.
Biology: The compound is used in the study of glycosylation processes and enzyme-substrate interactions.
Industry: The compound is employed in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and benzylidene groups facilitate its binding to enzymes and receptors, modulating their activity. This interaction can influence glycosylation processes and other biochemical pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-bis-O-(diphenylphosphino)-a-D-glucopyranoside
- Methyl 2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside
Uniqueness
Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various therapeutic agents and its role in studying glycosylation processes highlight its importance in scientific research.
Propriétés
Formule moléculaire |
C21H22O7 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21+/m1/s1 |
Clé InChI |
WHKUKOCUXSRSAR-QUJSNMKFSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)




![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)





![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)

